Tylactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

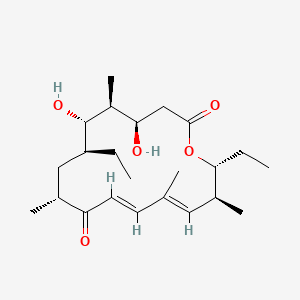

Tylactone is a 16-membererd macrolide that is the aglycone of the antibiotic 5-O-beta-D-mycaminosylthis compound. It has a role as a metabolite. It is a macrolide, an enone and a diol.

科学的研究の応用

Tylactone in Antibiotic Production

Biosynthesis Pathway

this compound is synthesized by the bacterium Streptomyces fradiae and serves as the first intermediate in the production of tylosin. The biosynthesis involves several enzymatic steps where this compound undergoes modifications to form tylosin. Key reactions include the addition of sugars and hydroxylation processes that convert this compound into its more complex forms. The pathway can be summarized as follows:

- Initial Formation : this compound is produced from polyketide synthases (PKS) through a series of Claisen condensation reactions.

- Conversion to Tylosin : Subsequent enzymatic reactions modify this compound to yield tylosin, involving hydroxylation and glycosylation steps .

Antimicrobial Activity

Tylosin exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting protein synthesis by binding to the ribosomal subunit, making it effective against various pathogens . this compound's role as a precursor highlights its importance in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Engineering Applications

Polyketide Synthase Engineering

The specificity of polyketide synthases presents opportunities for engineering novel compounds. Researchers have successfully created hybrid PKS systems that incorporate elements from different biosynthetic pathways to produce unique derivatives of this compound. For instance, a hybrid synthase was engineered to accept alternative substrates, leading to the generation of new macrolide structures . This engineering approach allows for:

- Creation of Novel Antibiotics : By altering substrate specificity, scientists can develop new antibiotics with potentially improved efficacy or reduced resistance.

- Tailoring Existing Compounds : Modifications can enhance the pharmacological profiles of existing macrolides derived from this compound.

Case Study 1: Chemoenzymatic Synthesis

A study demonstrated the chemoenzymatic synthesis of this compound and its derivatives using PKS modules from various bacterial sources. This approach allowed for efficient production and diversification of macrolide antibiotics, showcasing the potential for scalable synthesis in pharmaceutical applications .

Case Study 2: Biosynthetic Pathway Elucidation

Research into the biosynthetic pathway of tylosin revealed critical steps involving this compound. By using mutant strains of Streptomyces fradiae, scientists mapped out the conversion processes that lead from this compound to tylosin, providing insights into optimizing production methods for industrial applications .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Antibiotic Production | Precursor for tylosin biosynthesis | Effective against Gram-positive bacteria |

| Polyketide Synthase Engineering | Development of hybrid synthases for novel compounds | Successful creation of new macrolides |

| Chemoenzymatic Synthesis | Efficient production and diversification of macrolide antibiotics | Scalable synthesis demonstrated |

| Biosynthetic Pathway Research | Insights into enzymatic conversions from this compound to tylosin | Pathway elucidation using mutant strains |

化学反応の分析

Horner-Wadsworth-Emmons (HWE) Olefination

-

Purpose : Introduces α/β unsaturation in the hexaketide precursor for PKS processing.

-

Mechanism : A β-ketophosphonate reacts with an aldehyde via a stabilized ylide intermediate to form an α,β-unsaturated ketone .

-

Conditions :

Ketosynthase (KS)-Catalyzed Decarboxylative Claisen Condensation

-

Substrate Specificity :

Substrate Enzyme Module Product Hexaketide (C12) JuvEIV Octaketide (C16) Octaketide JuvEV Cyclized tylactone -

Key Steps :

Thioesterase (TE)-Mediated Cyclization

-

Substrate : Linear octaketide (C16) bound to acyl-carrier protein (ACP).

-

Outcome : Intramolecular esterification forms the 16-membered this compound macrocycle .

Glycosylation

-

Enzymes : Glycosyltransferases (GTs) from Streptomyces fradiae.

-

Substrates : this compound + TDP-mycaminose (sugar donor).

-

Conditions : Performed in vivo with engineered S. fradiae strains .

Cytochrome P450-Mediated Hydroxylation

-

Enzyme : TylP450 (CYP147 family).

-

Substrate : this compound or glycosylated analog.

-

Reaction : Regioselective hydroxylation at C20 (tylosin pathway) or C12 (rosamicin pathway) .

-

Conditions : NADPH-dependent, in vitro reconstitution.

Chemical Oxidation

-

Reagent : 2-Iodoxybenzoic Acid (IBX).

-

Substrate : β-Hydroxy thioesters (e.g., intermediate 24 ).

-

Outcome : Oxidation to β-ketothioesters (e.g., 25 ) with >95% yield .

Ketoreductase (KR) and Dehydratase (DH) Activity

特性

分子式 |

C23H38O5 |

|---|---|

分子量 |

394.5 g/mol |

IUPAC名 |

(4R,5S,6S,7S,9R,11E,13E,15S,16R)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9+,14-11+/t15-,16+,17+,18+,20-,21-,23-/m1/s1 |

InChIキー |

YJSXTLYNFBFHAT-HJOMEYPASA-N |

SMILES |

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |

異性体SMILES |

CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O)C)O)CC)C)/C)C |

正規SMILES |

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |

同義語 |

20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。